

Sannamycin C: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sannamycin C*

Cat. No.: *B15560944*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Sannamycin C**, an aminoglycoside antibiotic. The information is compiled from publicly available scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery of Sannamycin C

Sannamycin C was discovered as a novel aminoglycoside antibiotic produced by the actinomycete strain *Streptomyces sannanensis* KC-7038.^[1] This strain was also known for its production of other related antibiotics, Sannamycin A and B.^[1] The discovery of **Sannamycin C** expanded the family of aminoglycosides and presented a new molecule for potential therapeutic applications.

Physicochemical Properties of Sannamycin C

Sannamycin C is characterized by its unique chemical structure, which includes a 6-N-methylpururosamine C and a 2-deoxy-3-epi-fortamine moiety.^[1] Its molecular formula is C₁₅H₃₂N₄O₄.

Property	Value	Reference
Molecular Formula	C15H32N4O4	[2]
Appearance	White powder	Inferred from general properties of aminoglycosides
Solubility	Soluble in water, insoluble in most organic solvents	Inferred from general properties of aminoglycosides

Experimental Protocols: Isolation and Purification of Sannamycin C

The following sections detail the general experimental procedures for the production, isolation, and purification of **Sannamycin C** from *Streptomyces sannanensis*. It is important to note that while the general methodology is outlined, specific quantitative data such as yields at each step are not extensively detailed in the available public literature.

Fermentation of *Streptomyces sannanensis*

The production of **Sannamycin C** is achieved through submerged fermentation of *Streptomyces sannanensis*.

3.1.1. Culture Medium

A suitable medium for the production of antibiotics by *Streptomyces sannanensis* is Glucose Soyabean Meal Broth.[3] While the exact composition for optimal **Sannamycin C** production is not specified in the available literature, a typical formulation would include:

Component	Concentration (g/L)
Glucose	10-20
Soyabean Meal	10-20
NaCl	3-5
K ₂ HPO ₄	1-2
MgSO ₄ ·7H ₂ O	0.5
CaCO ₃	1-2

3.1.2. Fermentation Conditions

- Inoculum: A seed culture of *Streptomyces sannanensis* is prepared by inoculating a suitable broth and incubating until sufficient biomass is achieved.
- Fermenter: The production is carried out in a sterile fermenter.
- Temperature: The optimal temperature for antibiotic production is 28°C.
- pH: The pH of the medium should be maintained in the neutral to slightly alkaline range.
- Aeration and Agitation: Adequate aeration and agitation are crucial for the growth of the aerobic *Streptomyces* and for antibiotic production.
- Incubation Time: The fermentation is typically carried out for a period of seven days.

Extraction of Sannamycin C

Following fermentation, the first step in isolating **Sannamycin C** is to separate it from the culture broth.

3.2.1. Broth Filtration

The culture broth is filtered to remove the mycelial biomass. This can be achieved using standard filtration techniques.

3.2.2. Solvent Extraction

The clarified fermentation broth is then subjected to solvent extraction. Ethyl acetate has been reported as a suitable solvent for extracting the antimicrobial agent produced by *Streptomyces sannanensis*.

- Solvent: Ethyl acetate
- Procedure: The clarified broth is mixed with an equal volume of ethyl acetate and agitated to facilitate the transfer of **Sannamycin C** into the organic phase. The two phases are then separated.
- Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract containing **Sannamycin C**.

Purification of Sannamycin C

The crude extract is a complex mixture of compounds, and further purification is necessary to isolate **Sannamycin C**. This is typically achieved through a combination of chromatographic techniques.

3.3.1. Ion-Exchange Chromatography

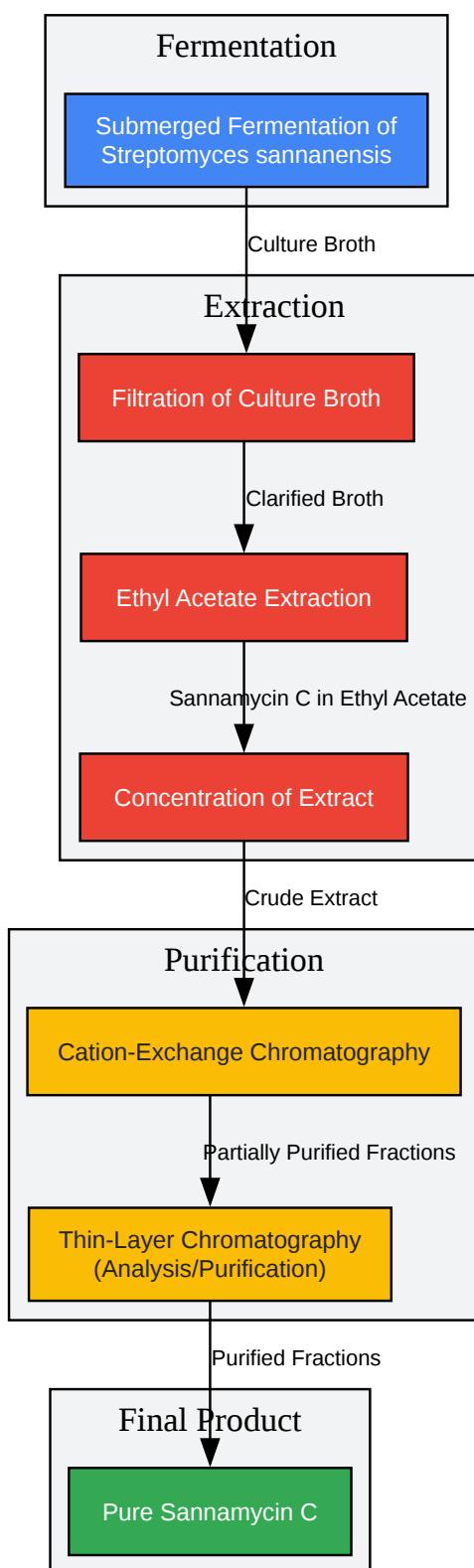
As an aminoglycoside, **Sannamycin C** is a basic compound and can be effectively purified using cation-exchange chromatography.

- Resin: A weak acid cation-exchange resin (e.g., Amberlite CG-50 or similar).
- Loading: The crude extract, dissolved in a low-ionic-strength buffer at a slightly acidic to neutral pH, is loaded onto the column. **Sannamycin C** will bind to the resin.
- Washing: The column is washed with the same buffer to remove unbound impurities.
- Elution: **Sannamycin C** is eluted from the column using a buffer with an increasing ionic strength or a decreasing pH. A gradient of ammonium hydroxide or sodium chloride is commonly used.

- Fraction Collection: Fractions are collected and assayed for antimicrobial activity to identify those containing **Sannamycin C**.

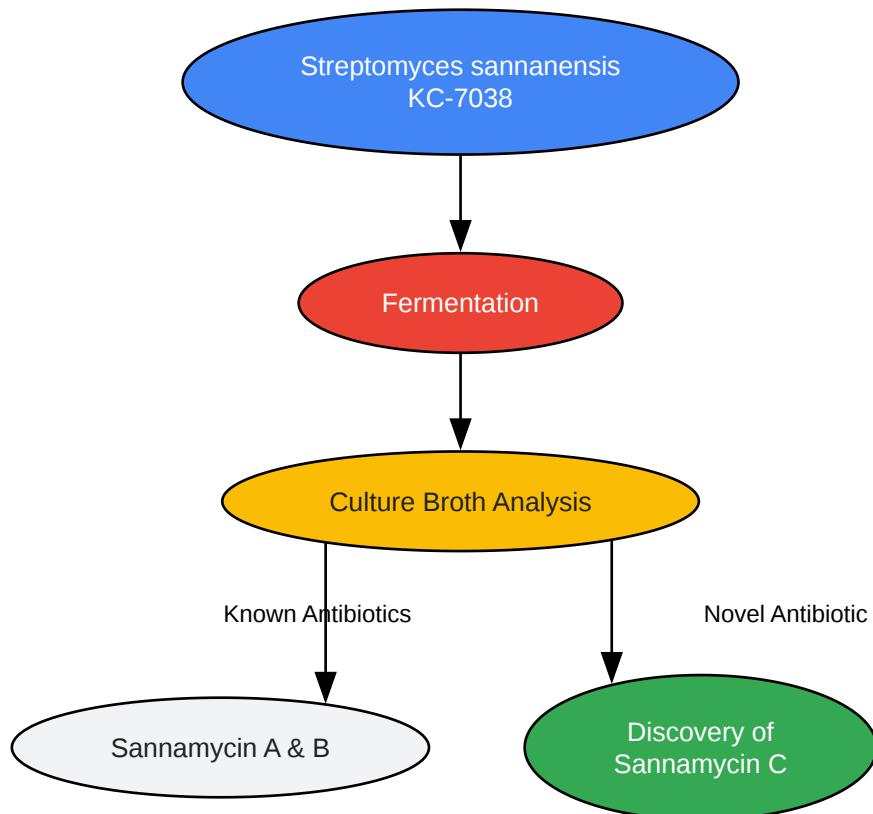
3.3.2. Thin-Layer Chromatography (TLC)

TLC can be used as an analytical tool to monitor the purification process and to identify fractions containing **Sannamycin C**. It can also be used for small-scale preparative purification.


- Stationary Phase: Silica gel plates.
- Mobile Phase: A mixture of a polar organic solvent, a base, and water. A common system for aminoglycosides is chloroform:methanol:ammonia.
- Visualization: The spots can be visualized by spraying with a ninhydrin solution and heating, which reacts with the amino groups of **Sannamycin C** to produce colored spots.

Biological Activity

Sannamycin C exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. This broad spectrum of activity makes it a molecule of interest for further investigation as a potential therapeutic agent.


Visualizations

Experimental Workflow for Sannamycin C Isolation

[Click to download full resolution via product page](#)

Caption: Workflow for the isolation and purification of **Sannamycin C**.

Logical Relationship of Sannamycin C Discovery

[Click to download full resolution via product page](#)

Caption: Logical flow of the discovery of **Sannamycin C**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A new aminoglycoside antibiotic, sannamycin C and its 4-N-glycyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sannamycin C | C15H32N4O4 | CID 175076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Production of potent antimicrobial agent by actinomycete, *Streptomyces sannanensis* strain SU118 isolated from phoomdi in Loktak Lake of Manipur, India - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Sannamycin C: A Technical Guide to its Discovery, Isolation, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560944#sannamycin-c-discovery-and-isolation-from-streptomyces>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com